1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol

Description

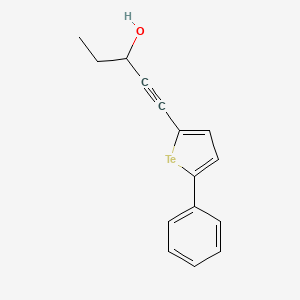

1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol is an organotellurium compound featuring a pent-1-yn-3-ol backbone substituted with a 5-phenyltellurophen-2-yl group. The tellurium atom in the tellurophene ring imparts unique electronic and steric properties, distinguishing it from sulfur- or oxygen-containing analogs.

Properties

CAS No. |

920977-32-8 |

|---|---|

Molecular Formula |

C15H14OTe |

Molecular Weight |

337.9 g/mol |

IUPAC Name |

1-(5-phenyltellurophen-2-yl)pent-1-yn-3-ol |

InChI |

InChI=1S/C15H14OTe/c1-2-13(16)8-9-14-10-11-15(17-14)12-6-4-3-5-7-12/h3-7,10-11,13,16H,2H2,1H3 |

InChI Key |

SYQAUARMXOUJGG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C#CC1=CC=C([Te]1)C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol typically involves the reaction of 5-phenyltellurophen-2-yl acetylene with a suitable alkyne under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, the methods used in laboratory synthesis can be adapted for industrial purposes. This would involve optimizing reaction conditions, scaling up the reaction, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form telluroxides or tellurones.

Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.

Substitution: The phenyl group or the tellurium atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield telluroxides, while reduction can produce tellurides. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to introduce tellurium-containing functional groups into molecules.

Biology: The compound’s unique properties make it a potential candidate for studying biological systems and interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol exerts its effects involves interactions with molecular targets and pathways. The tellurium atom in the compound can form bonds with various biological molecules, affecting their function and activity. This can lead to changes in cellular processes and pathways, making it a valuable tool for studying biological systems .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of 1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol with related compounds:

*Estimated based on analogous compounds.

Key Observations:

- Tellurium vs. Sulfur/Oxygen: The tellurophene ring in the target compound introduces significant steric bulk and polarizability compared to thiophene (e.g., 1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one in ) or furan derivatives.

- Functional Group Impact : The hydroxyl group in pent-1-yn-3-ol derivatives enables hydrogen bonding, influencing reactivity in catalytic processes (e.g., asymmetric transfer hydrogenation ). Ketone-containing analogs (e.g., 5-phenyl-1-(triisopropylsilyl)pent-1-yn-3-one) lack this property, favoring instead nucleophilic additions .

Biological Activity

1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol is a tellurium-containing organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and features a tellurophenyl group attached to a pentynol chain. Its unique structure contributes to its biological activity, particularly in interactions with biomolecules.

Antimicrobial Activity

Research has indicated that tellurium compounds possess significant antimicrobial properties. A study evaluating various tellurium-based compounds showed that derivatives similar to this compound exhibited moderate to strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anticancer Activity

Tellurium compounds have also been investigated for their anticancer potential. In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines, notably breast and lung cancer cells. The compound was found to activate caspase pathways, leading to programmed cell death, which is crucial in cancer therapy .

Enzyme Inhibition

Enzyme inhibition studies have revealed that this compound acts as a potent inhibitor of certain enzymes involved in disease processes. Specifically, it showed significant inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The IC50 value for AChE inhibition was reported at approximately 10 µM, indicating a promising therapeutic potential in neuroprotection .

Case Study: Antimicrobial Efficacy

A case study conducted on the antimicrobial efficacy of tellurium compounds included this compound. The study involved testing against various bacterial strains, revealing that the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus and E. coli. These results suggest that the compound could serve as a lead in developing new antibiotics .

Research Findings: Anticancer Mechanisms

In a detailed investigation into the anticancer mechanisms of tellurium compounds, researchers focused on the induction of oxidative stress in cancer cells treated with this compound. The study found that the compound significantly increased reactive oxygen species (ROS) levels, leading to cellular damage and apoptosis in cancerous cells. This oxidative stress response underscores the potential of this compound in oncological applications .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.